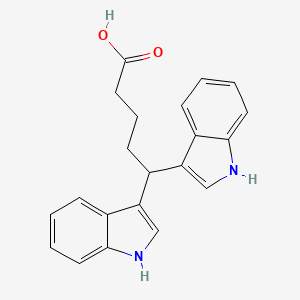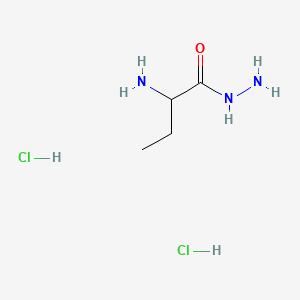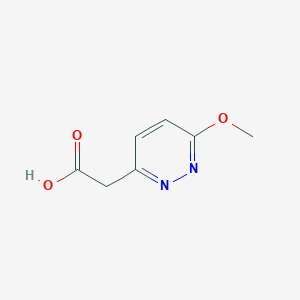![molecular formula C11H15Cl2N3O B13466514 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 2913277-94-6](/img/structure/B13466514.png)
1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound that features a methoxy group, a pyrazole ring, and a phenylmethanamine structure
Vorbereitungsmethoden
The synthesis of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
2913277-94-6 |
|---|---|
Molekularformel |
C11H15Cl2N3O |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
(3-methoxy-2-pyrazol-1-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-10-5-2-4-9(8-12)11(10)14-7-3-6-13-14;;/h2-7H,8,12H2,1H3;2*1H |
InChI-Schlüssel |
SJZSHHIZEJJPRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1N2C=CC=N2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)




amine hydrochloride](/img/structure/B13466472.png)




amine hydrochloride](/img/structure/B13466501.png)
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
